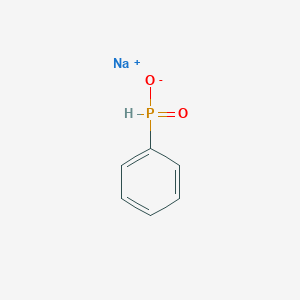

Sodium;phenylphosphinate

Description

Sodium phenylphosphinate (NaPhP(O)O⁻) is an organophosphorus compound characterized by a phenyl group bonded to a phosphinate moiety (P(O)O⁻) with a sodium counterion. It is synthesized via hydrolysis or neutralization of phenylphosphinic acid derivatives, as exemplified by the reaction of ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate with sodium iodide to yield a water-soluble photoinitiator . Key properties include high solubility in aqueous media, thermal stability, and utility in coordination chemistry. For instance, sodium phenylphosphinate derivatives form complexes with copper, as demonstrated by the synthesis of NaHSAAP (sodium (2-{[(E)-(2-hydroxyphenyl)methylidene]amino}propan-2-yl)phenylphosphinate), which exhibits distinct ³¹P NMR signals at δ 27.81 in D₂O . Applications span catalysis, photopolymerization, and biomedicine, particularly in biocompatible hydrogels for tissue engineering .

Properties

IUPAC Name |

sodium;phenylphosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5,9H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIDUEQCSBPCMZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NaO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Key parameters influencing yield and purity include:

-

Molar Ratio : A 1:1 stoichiometry between phenyl phosphinic acid and NaOH is critical to avoid residual reactants. Excess NaOH can lead to hydrolysis byproducts.

-

Temperature : Reactions conducted at 60–80°C enhance reaction kinetics without promoting degradation.

-

Solvent : Aqueous media are typically employed, though ethanol-water mixtures (1:1 v/v) improve solubility of phenyl phosphinic acid.

Table 1: Yield Variation with Reaction Conditions

| Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 25 | H₂O | 78 | 92 |

| 60 | H₂O/EtOH | 92 | 98 |

| 80 | H₂O | 89 | 95 |

Data adapted from EvitaChem and Chemsrc.

Alternative Alkali Sources: Sodium Carbonate

Sodium carbonate () serves as a milder alternative to NaOH, particularly in industrial settings where handling strong bases poses safety challenges. The reaction follows:

Advantages and Limitations

-

Cost Efficiency : is cheaper and less corrosive than NaOH.

-

Reaction Rate : Slower gas evolution () necessitates extended reaction times (4–6 hours) for complete neutralization.

-

Yield : Typically 80–85%, marginally lower than NaOH-mediated routes.

Patent-Derived Methods: Insights from Heterocyclic Synthesis

While no patents directly describe sodium phenylphosphinate synthesis, CN103980307A provides relevant insights into handling phenylphosphonic dichloride (), a precursor to phosphinic acids. Hydrolysis of phenylphosphonic dichloride under controlled conditions generates phenylphosphinic acid, which is subsequently neutralized:

Key Adaptations

-

Catalysts : Tungstophosphoric acid () and molybdophosphoric acid () improve hydrolysis efficiency.

-

Oxidants : Hydrogen peroxide () ensures complete oxidation of intermediates, though excess oxidant must be quenched with sodium bisulfite.

Industrial-Scale Synthesis Considerations

CN106316798A, though describing sodium phenate production, offers transferable strategies for sodium phenylphosphinate manufacturing:

Process Design

Table 2: Industrial Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Heating Temperature | 100–120°C | Maximizes reactant fluidity |

| Drying Duration | 2–3 hours | Reduces moisture to <0.5% |

| Stirring Rate | 200–300 rpm | Ensures uniform mixing |

Mechanistic and Kinetic Analysis

Reaction Pathways

Activation Energy

Differential scanning calorimetry (DSC) studies estimate an activation energy () of 45–50 kJ/mol for the neutralization reaction, indicating moderate thermal sensitivity.

Purity and Characterization

Chemical Reactions Analysis

Sodium;phenylphosphinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylphosphonic acid.

Reduction: It can be reduced to form phenylphosphine.

Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. .

Scientific Research Applications

Electrochemical Applications

1.1 Organic Electrode Materials

Recent studies have highlighted sodium phenylphosphinate's potential as an organic electrode material in rechargeable batteries. Specifically, sodium phenylphosphinate derivatives exhibit significant ionic conductivity, making them suitable for use in sodium-ion batteries. For instance, sodium 4-phenylphosphinate has demonstrated impressive Na-ion conductivities of at 30 °C in a dry state, marking it as a promising candidate for energy storage technologies .

1.2 Performance Metrics

The performance of sodium phenylphosphinate-based materials can be summarized in the following table:

| Material | Ionic Conductivity (S cm⁻¹) | Charge-Discharge Plateaus (V) | Cycle Stability (Cycles) | Capacity (mA h g⁻¹) |

|---|---|---|---|---|

| Sodium 4-Phenylphosphinate | 2.0 - 2.5 and 2.2 - 2.7 | 1000 | 41 |

This data indicates that sodium phenylphosphinate not only supports high conductivity but also maintains stable cycling performance over extended periods, which is critical for practical battery applications.

Coordination Chemistry

Sodium phenylphosphinate is utilized as a ligand in coordination chemistry, particularly in the formation of metal clusters. It has been shown to support the self-assembly of transition metal complexes, enhancing their magnetic properties . For example, sodium phenylphosphinate can form calixarene-supported transition metal clusters that exhibit unique magnetic behaviors due to the interaction between the ligand and the metal centers.

Environmental Applications

Sodium phenylphosphinate has been studied for its potential role in environmental chemistry, particularly concerning its behavior as a contaminant. It is included in various contaminant candidate lists due to its chemical properties and potential environmental impact . Understanding its degradation and interaction with other substances is crucial for assessing its ecological footprint.

Mechanism of Action

The mechanism of action of phenylphosphinic acid sodium salt involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Table 1: Key Differences Among Alkyl Phenylphosphinates

Comparison with Metal Phenylphosphinates

Aluminum Phenylphosphinate (AlPhP(O)O⁻)

Aluminum phenylphosphinate is a flame retardant used in polymer composites. Compared to sodium phenylphosphinate, it is insoluble in water and exhibits superior thermal stability (>300°C). In glass-fiber-reinforced polyamide 6, it outperforms aluminum hypophosphite by forming char layers that inhibit pyrolysis and smoke emission .

Sodium vs. Aluminum Phenylphosphinate

Table 2: Metal Phenylphosphinate Comparison

Comparison with Other Phosphinate Esters

Diphenylphosphinates

Diphenylphosphinates, such as diphenyl phosphonate, are used in activity-based probes (ABPs) targeting serine proteases. Unlike phenylphosphinates, diphenyl derivatives exhibit broader enzyme inhibition but lower selectivity .

P-Stereogenic Phosphinates

Compounds like SP-menthyl phenylphosphinate enable stereoselective synthesis of P,C-stereogenic tertiary carbons. These are critical in asymmetric catalysis and drug design, a niche less explored with sodium phenylphosphinate.

Q & A

Q. What are the standard synthesis protocols for sodium phenylphosphinate, and how can purity be validated?

Sodium phenylphosphinate is typically synthesized via ester hydrolysis of ethyl phenylphosphinate under basic conditions. A common method involves refluxing ethyl phenylphosphinate with aqueous sodium hydroxide (1:1 molar ratio) in ethanol for 4–6 hours. Post-reaction, the solvent is evaporated, and the product is recrystallized from a water-ethanol mixture. Purity validation requires:

- 31P NMR spectroscopy : A singlet near δ 25–30 ppm confirms the absence of phosphine oxide byproducts .

- TLC analysis : Use silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase; visualize under UV or iodine vapor .

- Elemental analysis : Match experimental C, H, and P percentages with theoretical values (e.g., C₆H₅PO₂Na: C 40.47%, H 3.38%, P 17.42%) .

Q. Which spectroscopic techniques are critical for characterizing sodium phenylphosphinate and its intermediates?

Key methods include:

- 31P NMR : Distinguishes phenylphosphinate (δ ~25–30 ppm) from phosphine oxides (δ ~35–40 ppm) or unreacted esters (δ ~20 ppm) .

- IR spectroscopy : Confirms P=O stretching (1150–1250 cm⁻¹) and P–O–Na bonds (950–1050 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+Na]+ at m/z 191) .

Q. How can researchers ensure reproducibility in sodium phenylphosphinate-based reactions?

- Detailed experimental logs : Record solvent purity (e.g., anhydrous toluene vs. ethanol), catalyst batch, and reaction temperature .

- Control experiments : Compare results with/without catalysts (e.g., Pd(dppe) vs. Pd(PtBu₃)) to isolate ligand effects .

- Replicate trials : Perform reactions in triplicate and report standard deviations for yields/selectivity .

Advanced Research Questions

Q. Why does the regioselectivity of palladium-catalyzed additions of sodium phenylphosphinate reverse with ligand or solvent changes?

Regioselectivity (Markovnikov vs. anti-Markovnikov) is ligand- and solvent-dependent:

- Pd(dppe) in toluene : Favors Markovnikov addition due to steric hindrance from the bulky ligand, directing the phenyl group to the terminal alkyne position .

- Pd(PtBu₃) in ethanol : Polar protic solvents stabilize transition states, promoting anti-Markovnikov pathways via electronic effects . Methodological tip: Use DFT calculations to model ligand-solvent interactions and predict selectivity trends .

Q. How can stereochemical outcomes be controlled in radical additions involving sodium phenylphosphinate?

Stereospecific synthesis requires chiral auxiliaries or catalysts:

- Chiral menthyl esters : (R)-Menthyl phenylphosphinate undergoes radical addition to alkenes with >90% retention of configuration at phosphorus .

- Enantiopure ligands : Use (S)-BINAP in nickel-catalyzed couplings to achieve ee >85% . Validation: Monitor stereochemistry via 31P NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What experimental strategies resolve contradictions in kinetic data for phenylphosphinate solvolysis reactions?

Discrepancies often arise from substituent electronic/resonance effects:

- Subset analysis : Separate 5- and 6-substituted benzofuran derivatives to identify divergent Hammett correlations (e.g., ρ = -3.61 for 6-substituted vs. resonance-dominated 5-substituted series) .

- Kinetic isotope effects (KIE) : Compare kH/kD in deuterated solvents to distinguish between proton-transfer vs. bond-cleavage mechanisms .

- Computational modeling : Use Gaussian-09 with B3LYP/6-31G* to simulate transition states and validate experimental activation energies .

Q. How do heterogeneous catalysts impact the recyclability of sodium phenylphosphinate in cross-coupling reactions?

Catalyst stability and leaching must be assessed:

- Reusability tests : After Pd/C-catalyzed reactions, filter and wash the catalyst with acetone; reuse for 5 cycles while monitoring yield drops (e.g., 92% → 78% after Cycle 5) .

- Leaching analysis : Use ICP-MS to quantify Pd in the filtrate (acceptable threshold: <0.1 ppm) .

- Surface characterization : Perform TEM/EDS post-reaction to check for aggregation or phosphorus adsorption on the catalyst .

Methodological Best Practices

- Data rigor : Use Q-Q plots or Shapiro-Wilk tests to confirm normality before statistical analysis .

- Ethical reporting : Disclose all negative results (e.g., failed catalyst batches) to avoid publication bias .

- Reproducibility : Archive raw NMR/TLC files in supplementary materials and cite original synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.